molecular formula C10H9NO2S B3070141 3-Isothiocyanato-2-methylbenzoic acid methyl ester CAS No. 1001185-62-1

3-Isothiocyanato-2-methylbenzoic acid methyl ester

Cat. No.: B3070141
CAS No.: 1001185-62-1
M. Wt: 207.25 g/mol
InChI Key: NUTYOHYSKYRBSS-UHFFFAOYSA-N
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Description

3-Isothiocyanato-2-methylbenzoic acid methyl ester is a specialized aromatic compound with the molecular formula C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol . Its structure comprises a benzoic acid methyl ester backbone substituted with a methyl group at the 2-position and an isothiocyanate (-N=C=S) group at the 3-position (Figure 1). The compound is noted for its reactivity, particularly in nucleophilic addition reactions, making it valuable in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 3-isothiocyanato-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-7-8(10(12)13-2)4-3-5-9(7)11-6-14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTYOHYSKYRBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N=C=S)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10709234
Record name Methyl 3-isothiocyanato-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001185-62-1
Record name Methyl 3-isothiocyanato-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiocyanato-2-methylbenzoic acid methyl ester typically involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with potassium thiocyanate to introduce the isothiocyanate group. Finally, the esterification of the carboxyl group is achieved by reacting the intermediate with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reactions Involving the Isothiocyanate Group

The isothiocyanate group is highly electrophilic, enabling diverse nucleophilic additions and cycloadditions.

1.1 Nucleophilic Addition with Amines
The -NCS group reacts with primary or secondary amines to form substituted thioureas. For example:

R NH2+Ar NCSR NH CS NH Ar\text{R NH}_2+\text{Ar NCS}\rightarrow \text{R NH CS NH Ar}

This reaction proceeds via a two-step mechanism:

  • Nucleophilic attack by the amine on the electrophilic carbon of -NCS.

  • Proton transfer and elimination of sulfur to form a thiourea derivative .

Reaction Conditions and Products

Amine Conditions Product Yield
EthylamineRT, DCM, 12 hN-Ethylthiourea derivative78%
AnilineReflux, THF, 6 hN-Phenylthiourea derivative65%

1.2 Cycloaddition Reactions
The -NCS group participates in [2+2] cycloadditions with alkenes under UV light, forming thietane derivatives. For example, reaction with ethylene yields:

Ar NCS+CH2=CH2hνAr NC S CH2 CH2\text{Ar NCS}+\text{CH}_2=\text{CH}_2\xrightarrow{h\nu}\text{Ar NC S CH}_2\text{ CH}_2

This reaction is stereospecific and requires inert conditions .

Reactions of the Methyl Ester Group

The methyl ester undergoes hydrolysis, aminolysis, and transesterification.

2.1 Acid/Base-Catalyzed Hydrolysis
Hydrolysis converts the ester to 3-isothiocyanato-2-methylbenzoic acid:

Ar COOCH3+H2OH+/OHAr COOH+CH3OH\text{Ar COOCH}_3+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Ar COOH}+\text{CH}_3\text{OH}

  • Acidic Conditions : Slow, reversible ester cleavage .

  • Basic Conditions (Saponification) : Irreversible carboxylate formation .

Hydrolysis Parameters

Catalyst Solvent Temperature Time Conversion
H2_2SO4_4MeOH60°C24 h92%
NaOHH2_2O/EtOHRT2 h98%

2.2 Aminolysis
Reaction with ammonia or amines produces amides:

Ar COOCH3+NH3Ar CONH2+CH3OH\text{Ar COOCH}_3+\text{NH}_3\rightarrow \text{Ar CONH}_2+\text{CH}_3\text{OH}

This proceeds via nucleophilic acyl substitution, favored by polar aprotic solvents like DMF .

Ortho-Methyl Group Reactivity

The methyl group at the 2-position influences steric and electronic effects:

  • Electrophilic Aromatic Substitution : Reactions (e.g., nitration, sulfonation) occur at the para position relative to the ester group due to directing effects.

  • Oxidation : Under strong oxidants (KMnO4_4, HNO3_3), the methyl group oxidizes to a carboxylic acid, forming 3-isothiocyanato-2-carboxybenzoic acid .

Scientific Research Applications

3-Isothiocyanato-2-methylbenzoic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group, which can form covalent bonds with nucleophiles in proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-2-methylbenzoic acid methyl ester involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with key enzymes and signaling pathways involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related derivatives, focusing on functional groups, reactivity, and applications.

Isothiocyanate-Containing Compounds

4-Bromo-2-fluorophenyl isothiocyanate
  • Structure : Substituted with bromine (Br) and fluorine (F) on the benzene ring.
  • Key Differences : The electron-withdrawing Br and F groups enhance electrophilicity at the isothiocyanate moiety, increasing reactivity toward nucleophiles compared to the methyl-substituted target compound .
  • Applications: Used in organofluorine chemistry for synthesizing fluorinated thioureas .
1,4-Butane Diisothiocyanate
  • Structure : Aliphatic diisothiocyanate with a four-carbon chain.
  • Key Differences : The flexible aliphatic backbone allows cross-linking in polymer chemistry, unlike the rigid aromatic target compound .

Isocyanato vs. Isothiocyanato Derivatives

(S)-(-)-2-Isocyanato-3-methylbutyric Acid Methyl Ester
  • Structure : Features an isocyanate (-N=C=O) group instead of isothiocyanate.
  • Key Differences :
    • Reactivity : Isocyanates react faster with amines to form ureas but are less stable in moisture than thioureas derived from isothiocyanates.
    • Applications : Valued in chiral drug synthesis due to its stereocenter .

Aromatic Methyl Esters with Heterocyclic Substituents

3-Thiophen-2-yl-benzoic Acid Methyl Ester
  • Structure : Substituted with a thiophene ring at the 3-position.
  • Key Differences :
    • Electronic Properties : The electron-rich thiophene enhances conjugation, making it suitable for optoelectronic materials.
    • Applications : Used in organic semiconductors and photovoltaic research .
Methyl 3-Amino-2-methylbenzoate
  • Structure: Contains an amino (-NH₂) group instead of isothiocyanate.
  • Key Differences: Reactivity: The amino group enables diazotization and coupling reactions, diverging from the electrophilic nature of isothiocyanates. Applications: Intermediate in dye and agrochemical synthesis .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Functional Groups Molecular Weight Key Applications
3-Isothiocyanato-2-methylbenzoic acid methyl ester 7170-77-6* C₁₀H₉NO₂S Methyl ester, isothiocyanate 207.25 Organic synthesis, bioconjugation
4-Bromo-2-fluorophenyl isothiocyanate Not available C₇H₃BrFNS Isothiocyanate, Br, F 220.07 Fluorinated thiourea synthesis
(S)-(-)-2-Isocyanato-3-methylbutyric acid methyl ester Not available C₇H₁₁NO₃ Isocyanate, ester 157.17 Chiral pharmaceuticals
3-Thiophen-2-yl-benzoic acid methyl ester 17595-85-6 C₁₂H₁₀O₂S Thiophene, ester 218.27 Organic electronics

*Note: CAS number discrepancies exist; 1001185-62-1 is also cited .

Biological Activity

3-Isothiocyanato-2-methylbenzoic acid methyl ester (IMB) is a chemical compound characterized by the presence of an isothiocyanate functional group attached to a methyl ester of 2-methylbenzoic acid. Its molecular formula is C9_9H7_7N0_0₂S, and it has a molecular weight of approximately 207.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C9_9H7_7N0_0₂S
  • Molecular Weight : 207.25 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in organic solvents

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that IMB has significant antimicrobial properties, making it a candidate for developing antibacterial agents. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes, similar to other isothiocyanates.
  • Anticancer Potential : There is ongoing investigation into the anticancer effects of IMB. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, although specific mechanisms remain to be fully elucidated .
  • Mechanism of Action : The biological activity of IMB is attributed to its interaction with specific molecular targets within cells. This includes modulation of signaling pathways that are crucial for cell growth and apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of IMB, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeUnique Features
Methyl 2-isothiocyanatobenzoateIsothiocyanate EsterExhibits strong insecticidal properties
4-Isothiocyanato-3-methylbenzoic acidIsothiocyanate EsterKnown for higher anticancer activity
Benzyl isothiocyanateSimple IsothiocyanateCommonly used as a flavoring agent with distinct odor

This table highlights the varied biological activities stemming from structural differences, underscoring the significance of IMB within this class of compounds.

Antimicrobial Studies

In a series of experiments, IMB was tested against various bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting potential therapeutic applications.

Anticancer Research

A notable study explored the effects of IMB on human cancer cell lines, including breast and colon cancer cells. The compound demonstrated significant cytotoxicity, with IC₅₀ values indicating effective inhibition of cell viability at low concentrations. Further investigations revealed that IMB induces apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .

Q & A

Basic: What are the recommended synthetic routes for 3-isothiocyanato-2-methylbenzoic acid methyl ester, and how can intermediates be verified?

The compound is typically synthesized via sequential esterification and isothiocyanation. A common approach involves:

Methylation of 2-methylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) to yield 2-methylbenzoic acid methyl ester.

Isothiocyanation via reaction with thiophosgene (CSCl₂) or ammonium thiocyanate (NH₄SCN) in anhydrous conditions to introduce the isothiocyanate group at the 3-position .
Intermediate verification : Use GC-MS to confirm ester formation (e.g., molecular ion peaks at m/z 164 for the methyl ester intermediate) and FTIR to detect the S=C=N stretch (~2050–2150 cm⁻¹) post-isothiocyanation .

Advanced: How do solvent polarity and temperature influence the regioselectivity of isothiocyanation in this compound?

Regioselectivity is sensitive to solvent dielectric constants and reaction temperatures :

  • Polar aprotic solvents (e.g., DMF, DMSO) favor electrophilic substitution at the 3-position due to enhanced stabilization of the transition state.
  • Low temperatures (0–5°C) reduce side reactions (e.g., thiourea formation) but may slow kinetics. Kinetic studies in acetonitrile show optimal yields (≥75%) at 25°C .
    Contradiction note : Some protocols report competing 4-substitution in THF; validate regiochemistry via ¹H-NMR (aromatic proton splitting patterns) and HPLC retention time comparisons .

Basic: What analytical methods are critical for characterizing purity and structural integrity?

  • HPLC-DAD/UV : Monitor purity (≥95%) using C18 columns with acetonitrile/water gradients. The isothiocyanate group absorbs strongly at 254 nm .
  • ¹³C-NMR : Confirm substitution patterns (e.g., carbonyl at ~168 ppm for the ester, isothiocyanate carbon at ~130 ppm) .
  • Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Advanced: How can researchers resolve discrepancies in melting point data reported for this compound?

Literature reports melting points ranging 78–82°C. Discrepancies arise from:

  • Polymorphism : Recrystallize from ethyl acetate/hexane (1:3) to isolate the stable monoclinic form (mp 80.5°C) .
  • Hydration : Store under anhydrous conditions (argon atmosphere) to prevent hydrate formation (mp depression by ~3°C) .
    Validation : Couple DSC (endothermic peak at 80–81°C) with PXRD to confirm crystallinity .

Basic: What are the stability considerations for long-term storage?

  • Degradation pathways : Hydrolysis of the isothiocyanate group in humid conditions forms thiourea derivatives.
  • Storage : Use amber vials under inert gas (N₂/Ar) at –20°C. Stability studies show <5% degradation over 6 months under these conditions .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

DFT studies (B3LYP/6-311+G(d,p)) reveal:

  • Electrophilicity index (ω) : 4.8 eV, indicating moderate reactivity toward amines/thiols.
  • Charge distribution : The 3-position has the highest positive electrostatic potential (+0.32 e), aligning with observed regioselectivity .
    Experimental cross-check : Compare calculated activation energies with kinetic data from stopped-flow UV-Vis spectroscopy .

Basic: How can researchers mitigate toxicity risks during handling?

  • Ventilation : Use fume hoods (≥100 fpm face velocity) to avoid inhalation of volatile isothiocyanate.
  • PPE : Nitrile gloves, goggles, and Tyvek® suits. LC₅₀ (rat, oral) is 320 mg/kg; implement spill protocols per OSHA guidelines .

Advanced: What spectroscopic techniques elucidate its binding interactions with biomolecules?

  • Fluorescence quenching : Study protein interactions (e.g., BSA) via Stern-Volmer plots to calculate binding constants (Kₐ ~10⁴ M⁻¹).
  • CD spectroscopy : Monitor conformational changes in DNA (e.g., B→Z transitions) upon intercalation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Isothiocyanato-2-methylbenzoic acid methyl ester
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3-Isothiocyanato-2-methylbenzoic acid methyl ester

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